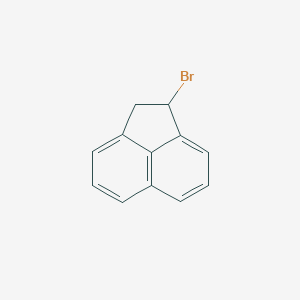

1-Bromo-acenaphthene

Description

Contextualizing Acenaphthene (B1664957) Derivatives in Synthetic Methodologies

Acenaphthene and its derivatives are significant in various areas of chemical research due to their unique structural and electronic properties. ontosight.ai These compounds serve as foundational skeletons for a wide array of more complex molecules. For instance, acenaphthene derivatives are utilized in the synthesis of conformationally restricted ligands for melatonin (B1676174) receptors, which has implications in medicinal chemistry. nih.govacs.org The synthesis of these ligands often involves multi-step processes starting from acenaphthen-1-one derivatives. nih.gov

Furthermore, the acenaphthene framework is integral to the construction of acenaphthylene-fused heteroarenes, which are of interest for their photophysical properties and potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.org The synthesis of these complex heterocyclic systems often employs palladium-catalyzed cascade reactions. beilstein-journals.org Acenaphthene derivatives have also been investigated for their role in the synthesis of nitro-derivatives and in the preparation of precursors for dyestuffs and other functional materials. researchgate.netcdnsciencepub.com

Strategic Importance of Halogenated Acenaphthenes as Synthetic Intermediates

Halogenated acenaphthenes, such as 1-bromo-acenaphthene, are of particular strategic importance as synthetic intermediates. The presence of a halogen atom, like bromine, provides a reactive handle for a variety of chemical transformations, significantly expanding the synthetic utility of the acenaphthene core. cymitquimica.com Dehalogenation reactions, for example, are crucial for selectively modifying halogenated intermediates in the production of fine chemicals, pharmaceuticals, and agrochemicals. kuleuven.be

One of the most prominent applications of halogenated acenaphthenes is in cross-coupling reactions. For example, 5-bromoacenaphthene (B1265734) is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, a fundamental transformation in organic synthesis. cymitquimica.comresearchgate.net This reaction is widely used to produce substituted biphenyls and other complex aromatic systems. researchgate.net The reactivity of the carbon-bromine bond allows for the introduction of a wide range of aryl and vinyl groups.

Moreover, halogenated acenaphthenes serve as precursors for other functionalized derivatives. For instance, they can be used in the synthesis of acenaphthylene-fused heteroarenes through palladium-catalyzed reactions involving intramolecular C-H arylation. beilstein-journals.org They are also employed in the synthesis of fullerene derivatives, where the halogenated acenaphthene moiety can be attached to the fullerene cage. rsc.org The ability to undergo further reactions, such as dehydrobromination, adds to their versatility as intermediates.

The strategic placement of a halogen on the acenaphthene skeleton allows for regioselective functionalization, which is critical in the multi-step synthesis of complex target molecules. This has been demonstrated in the synthesis of various substituted naphthalenes and phenanthrenes. acs.orgtamu.edu

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₉Br | sigmaaldrich.com |

| Molecular Weight | 233.10 g/mol | sigmaaldrich.com |

| IUPAC Name | 1-bromo-1,2-dihydroacenaphthylene | |

| Melting Point | 54-56 °C | chemicalbook.com |

| Boiling Point | 335 °C | chemicalbook.com |

| InChI Key | DRZNOPRRQNUPSF-UHFFFAOYSA-N |

Table 2: Synthetic Methods for Halogenated Acenaphthenes

| Reaction | Reagents and Conditions | Product | Yield | Source |

| Electrophilic Bromination | Acenaphthene, Br₂ or NBS, FeBr₃ or UV light, CCl₄ or CHCl₃, 0–25°C | This compound | - | |

| Photochemical Bromination | Acenaphthene, NBS, UV light, Carbon Tetrachloride | This compound | 48% | |

| Dehydrobromination | 1,2-dibromoacenaphthene, KOH, ethanol, 80°C | This compound | 85% | |

| Bromination | Acenaphthene, Br₂, Acetic Acid, 50°C | 1,2-dibromoacenaphthene | - | |

| Synthesis from Naphthalic Anhydride (B1165640) | 4-bromonaphthalic anhydride → Dimethyl 4-bromonaphthalate → Diol → Dibromide → Cyclization with lithium phenyl | 5-Bromoacenaphthene | 41% (overall) | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H9Br |

|---|---|

Molecular Weight |

233.10 g/mol |

IUPAC Name |

1-bromo-1,2-dihydroacenaphthylene |

InChI |

InChI=1S/C12H9Br/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7H2 |

InChI Key |

DRZNOPRRQNUPSF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)Br |

Origin of Product |

United States |

Advanced Chemical Transformations and Reaction Mechanisms of 1 Bromo Acenaphthene

Carbon-Carbon Bond Forming Reactions

The construction of new carbon-carbon bonds is a cornerstone of modern organic synthesis, and 1-bromo-acenaphthene serves as a valuable building block in this regard. Its reactivity in palladium-catalyzed cross-coupling reactions, as well as with classic organometallic reagents, provides access to a diverse array of acenaphthene (B1664957) derivatives.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Negishi, Sonogashira)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is a competent substrate for these transformations. The Suzuki, Negishi, and Sonogashira reactions, in particular, offer powerful methods for the arylation, alkylation, and alkynylation of the acenaphthene core.

The Suzuki-Miyaura coupling involves the reaction of this compound with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgnumberanalytics.com This reaction is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. byjus.com

The Negishi coupling utilizes an organozinc reagent as the coupling partner for this compound. jk-sci.comwikipedia.org This method is known for its high reactivity and functional group tolerance, often proceeding under mild conditions without the need for a strong base. jk-sci.com

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond by reacting this compound with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, CsF) | Tolerant of many functional groups, readily available reagents. byjus.comrsc.org |

| Negishi | Organozinc reagents (R-ZnX) | Pd(0) or Ni(0) catalyst (e.g., Pd(dppf)Cl₂, Ni(acac)₂) | High reactivity, mild conditions, good stereoselectivity. jk-sci.comwikipedia.org |

| Sonogashira | Terminal alkynes | Pd(0) catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine base | Forms C(sp²)-C(sp) bonds, used for synthesizing conjugated systems. organic-chemistry.orgwikipedia.orglibretexts.org |

A significant advancement in cross-coupling chemistry is the development of enantioselective variants, which are crucial for the synthesis of chiral molecules. In the context of this compound, which is a racemic secondary benzylic halide, enantioselective coupling reactions offer a powerful tool for producing enantioenriched acenaphthene derivatives.

A notable example is the enantioselective nickel-catalyzed Negishi cross-coupling of racemic this compound. organic-chemistry.org This stereoconvergent process transforms both enantiomers of the starting material into a single enantiomer of the product with high enantiomeric excess. For instance, the reaction of racemic this compound with various organozinc reagents in the presence of a nickel catalyst and a chiral ligand can yield products with greater than 90% enantiomeric excess. organic-chemistry.org The ability to control the stereochemistry at the C1 position of the acenaphthene skeleton is of great importance for the synthesis of bioactive compounds and chiral materials. organic-chemistry.org

Stereocontrol in these reactions is dictated by the chiral catalyst, which preferentially reacts with one enantiomer of the racemic starting material or controls the stereochemical outcome of a key step in the catalytic cycle. While enantioselective Suzuki and Sonogashira reactions of racemic secondary halides are also areas of active research, the Negishi reaction has shown particular promise for substrates like this compound. organic-chemistry.org

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki, Negishi, and Sonogashira couplings involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.orgchemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a low-valent palladium(0) complex. numberanalytics.comchemrxiv.org This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. chemrxiv.org The rate and success of this step can be influenced by the nature of the palladium catalyst and its ligands. liverpool.ac.uk

Transmetalation: In this step, the organic group from the coupling partner (organoboron, organozinc, or organocopper/alkyne) is transferred to the palladium(II) center, displacing the halide. wikipedia.orgwikipedia.org In the Suzuki reaction, this process is facilitated by a base, which activates the organoboron species. wikipedia.org For the Negishi reaction, the transfer from the organozinc reagent is typically facile. jk-sci.com In the Sonogashira reaction, the terminal alkyne is believed to first react with the copper(I) co-catalyst to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. wikipedia.org

Reductive Elimination: This is the final step where the two organic groups on the palladium(II) center couple and are eliminated as the final product. wikipedia.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.com The reductive elimination typically proceeds with retention of the stereochemistry of the coupling partners. wikipedia.org

The specific nature of the intermediates and the rate-determining step can vary depending on the specific reaction (Suzuki, Negishi, or Sonogashira), the substrates, ligands, and reaction conditions. chemrxiv.orguni-muenchen.de

Grignard and Organolithium Reagent Chemistry

This compound can be converted into its corresponding Grignard and organolithium reagents, which are powerful nucleophiles for carbon-carbon bond formation.

The Grignard reagent , 1-acenaphthylmagnesium bromide, can be prepared by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran. chemicalbook.comyoutube.com This organomagnesium compound can then react with a variety of electrophiles. For example, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. youtube.comyoutube.com

Organolithium reagents , such as 1-acenaphthyllithium, can be formed by halogen-metal exchange, for instance, by treating this compound with an alkyllithium reagent like n-butyllithium at low temperatures. These reagents are generally more reactive than their Grignard counterparts and are used in similar transformations with electrophiles.

Table 2: Reactions of Organometallic Derivatives of this compound

| Organometallic Reagent | Preparation | Electrophile | Product Type |

|---|---|---|---|

| 1-Acenaphthylmagnesium bromide | This compound + Mg in ether | Aldehyde (RCHO) | Secondary alcohol |

| 1-Acenaphthylmagnesium bromide | This compound + Mg in ether | Ketone (R₂CO) | Tertiary alcohol |

| 1-Acenaphthyllithium | This compound + n-BuLi | Aldehyde (RCHO) | Secondary alcohol |

| 1-Acenaphthyllithium | This compound + n-BuLi | Ketone (R₂CO) | Tertiary alcohol |

Cycloaddition and Annulation Reactions

While this compound itself is not typically a direct participant in cycloaddition reactions, it serves as a precursor to acenaphthylene (B141429), which readily undergoes such transformations. Dehydrobromination of this compound can generate acenaphthylene, a key dipolarophile in [3+2] cycloaddition reactions. For instance, azomethine ylides, generated in situ from the reaction of acenaphthenequinone (B41937) and an amino acid, can undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile to form spiro-pyrrolidine derivatives. frontiersin.orgresearchgate.netrsc.orgmdpi.com The synthesis of spiro[acenaphthylene-1,5′-pyrrolo[1,2-c]thiazole] derivatives has been achieved through a 1,3-dipolar cycloaddition reaction of acenaphthenequinone, 1,3-thiazole-4-carboxylic acid, and a Knoevenagel adduct. rsc.org

Annulation reactions, which involve the formation of a new ring fused to an existing one, can also be accessed starting from derivatives of this compound. Palladium-catalyzed annulation reactions are a powerful tool for constructing polycyclic aromatic systems.

Nucleophilic Substitution and Elimination Pathways

The benzylic nature of the bromine atom in this compound makes it susceptible to both nucleophilic substitution and elimination reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution: this compound can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. masterorganicchemistry.comorganic-chemistry.org

S(_N)1 Pathway: In the presence of a weak nucleophile and a polar protic solvent (e.g., water, ethanol), the reaction is likely to proceed via an S(_N)1 mechanism. byjus.com This involves the formation of a relatively stable secondary benzylic carbocation intermediate, which is then attacked by the nucleophile. youtube.com This pathway would lead to a racemic mixture of substitution products.

S(_N)2 Pathway: With a strong, non-bulky nucleophile in a polar aprotic solvent, the S(_N)2 mechanism may be favored. byjus.com This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the C1 position. organic-chemistry.org However, the steric hindrance around the benzylic carbon in the acenaphthene system can disfavor the S(_N)2 pathway compared to less hindered secondary halides.

The reaction of 1-bromoethane with ammonia (B1221849) to form a mixture of primary, secondary, and tertiary amines and their salts is a classic example of nucleophilic substitution. libretexts.org A similar reactivity pattern could be anticipated for this compound.

Elimination Reactions: When this compound is treated with a strong, bulky base, an elimination reaction can occur to form acenaphthylene. This dehydrobromination can proceed through either an E1 or E2 mechanism.

E2 Pathway: A strong, non-nucleophilic base will favor the E2 mechanism, which is a concerted process where the base removes a proton from the C2 position while the bromide ion departs simultaneously. youtube.com

E1 Pathway: In the presence of a weak base and a polar protic solvent, an E1 mechanism can compete with the S(_N)1 reaction. numberanalytics.com This pathway also proceeds through the formation of a carbocation intermediate, followed by the removal of a proton by the base to form the double bond. masterorganicchemistry.com

The competition between substitution and elimination is a common feature in the chemistry of alkyl halides, and the specific conditions must be carefully chosen to favor the desired reaction pathway. msu.eduiitk.ac.in

Table 3: Predicted Reactivity of this compound in Substitution and Elimination

| Reaction Type | Mechanism | Typical Conditions | Expected Product |

|---|---|---|---|

| Nucleophilic Substitution | S(_N)1 | Weak nucleophile (e.g., H₂O, ROH), polar protic solvent | Racemic substitution product (e.g., 1-acenaphthenol) |

| Nucleophilic Substitution | S(_N)2 | Strong, non-bulky nucleophile (e.g., CN⁻), polar aprotic solvent | Inverted substitution product |

| Elimination | E1 | Weak base, polar protic solvent, heat | Acenaphthylene |

| Elimination | E2 | Strong, bulky base (e.g., t-BuOK), heat | Acenaphthylene |

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of reactions involving this compound are influenced by factors such as the nature of the nucleophile, solvent, and temperature. For instance, in nucleophilic substitution reactions, the rate is dependent on the concentration of both the substrate and the nucleophile, often following second-order kinetics. ias.ac.in The presence of electron-withdrawing or electron-donating groups on the acenaphthene ring can significantly alter the reaction rate. Electron-releasing groups tend to accelerate reactions where a positive charge is developed in the transition state, while electron-withdrawing groups have the opposite effect. ias.ac.in

Thermodynamic studies on halogenated polycyclic aromatic compounds, including bromo-acenaphthenes, have provided insights into their vapor pressures and enthalpies of sublimation. The addition of a bromine atom to the acenaphthene molecule significantly lowers its vapor pressure and increases its enthalpy of sublimation compared to the unsubstituted parent compound. bu.edu This is attributed to the increased molecular weight and intermolecular forces. For example, the enthalpy of sublimation for acenaphthene is reported as 78.7 ± 2.2 kJ·mol⁻¹, whereas for 5-bromoacenaphthene (B1265734), it increases to 87.4 ± 2.6 kJ·mol⁻¹. bu.edu

| Compound | Enthalpy of Sublimation (kJ·mol⁻¹) | Reference |

| Acenaphthene | 78.7 ± 2.2 | bu.edu |

| 5-Bromoacenaphthene | 87.4 ± 2.6 | bu.edu |

Stereochemical Outcomes of Substitution Reactions

The stereochemistry of nucleophilic substitution reactions at the C1 position of this compound is dictated by the reaction mechanism, primarily SN1 or SN2.

In an SN2 reaction , the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group. This backside attack leads to an inversion of the stereochemical configuration at the reaction center. oregonstate.edulibretexts.org The transition state involves a pentacoordinate carbon atom, and steric hindrance plays a crucial role. Due to the rigid, planar nature of the acenaphthene system, backside attack is feasible, leading to a predictable stereochemical outcome.

Conversely, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The C-Br bond breaks first, forming a planar sp²-hybridized carbocation. The nucleophile can then attack this planar intermediate from either face with roughly equal probability. oregonstate.edulibretexts.org This results in a racemic or near-racemic mixture of products, meaning both retention and inversion of the original configuration are observed. libretexts.org The stability of the potential carbocation at the benzylic C1 position of the acenaphthene ring makes the SN1 pathway a possibility under appropriate conditions (e.g., in a polar, protic solvent with a weak nucleophile). However, the cage-like structure of some polycyclic systems can hinder the formation of a planar carbocation, making SN1 reactions less favorable in those specific cases. echemi.com

Oxidation and Reduction Chemistry

Selective Oxidation of the Acenaphthene Skeleton

The oxidation of the acenaphthene core in bromo-substituted derivatives can lead to various products depending on the oxidizing agent and reaction conditions. A common transformation is the oxidation of the ethylene (B1197577) bridge to form acenaphthenequinone derivatives. For instance, 3-bromoacenaphthenequinone can be prepared from 2-bromo-acenaphthene by oxidation with sodium dichromate. mdpi.com

Further oxidation can lead to ring-cleavage products. For example, the oxidation of acenaphthenequinone with alkaline permanganate (B83412) yields 2,6-dicarboxy-phenylglyoxylic acid. nih.gov Oxidation with molecular oxygen in the presence of catalysts like cobalt(II) acetate (B1210297) or manganese(II) acetate can produce 1,8-naphthalic anhydride (B1165640). mdpi.comnih.gov The use of a chromic-sulfuric acid mixture in benzene (B151609) or its derivatives has also been employed for the oxidation of acenaphthene derivatives to naphthalic acid derivatives, a process that can be controlled to avoid the formation of acenaphthenequinone as a byproduct. google.com

Stereoselective Reduction Methods

The reduction of this compound and its derivatives can target either the bromine substituent or the acenaphthene double bond, with stereoselectivity being a key consideration.

Catalytic hydrogenation of acenaphthenequinone in the presence of platinum can yield a mixture of cis- and trans-acenaphthylene glycols. mdpi.comnih.gov Reduction with lithium aluminum hydride (LiAlH₄) also produces a mixture of the cis- and trans-diols. mdpi.comnih.gov In some cases, reduction of bromo-substituted acenaphthylenes can lead to debromination. For example, the reduction of 1-bromoacenaphthylene (B8710054) with sodium in anhydrous THF results in the formation of acenaphthene. universiteitleiden.nl This occurs through the formation of a radical anion or dianion, followed by the loss of the bromide ion and subsequent protonation. universiteitleiden.nl

Rearrangement and Ring-Cleavage Processes

Rearrangement reactions involving this compound can occur under various conditions, often involving cationic intermediates. For example, Wagner-Meerwein type rearrangements can happen in carbocation-mediated reactions, where a shift of an alkyl or aryl group or a hydride ion occurs to form a more stable carbocation. msu.edu

Ring-cleavage of the acenaphthene system is often observed under oxidative or strongly basic conditions. Treatment of acenaphthenequinone, a potential oxidation product of this compound, with aqueous potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) leads to the formation of 1,8-naphthaldehydic acid. mdpi.comnih.gov In another example, reaction with arylmagnesium bromides can lead to diarylnaphthenediols, which upon treatment with alkali can cleave to form naphthoic acid derivatives. mdpi.comnih.gov The Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate, is another example of a rearrangement that could be applied to derivatives of this compound. wikipedia.org

Functional Group Interconversions and Derivatization at the Bromine Center

The bromine atom in this compound serves as a versatile handle for a variety of functional group interconversions (FGI). These transformations are crucial for the synthesis of a wide range of acenaphthene derivatives.

Nucleophilic substitution reactions allow for the replacement of the bromine atom with various nucleophiles. For example, reaction with cyanide ions can introduce a nitrile group, while reaction with alkoxides or hydroxides can yield ethers or alcohols, respectively. libretexts.orgnowgongcollege.edu.in The Finkelstein reaction, using sodium iodide in acetone, can be employed to convert the bromide to an iodide, which is an even better leaving group for subsequent substitutions. vanderbilt.edu

The bromine atom also facilitates the formation of organometallic reagents. For instance, reaction with magnesium would form a Grignard reagent, which can then react with various electrophiles. Similarly, lithium-halogen exchange can generate an organolithium species. These organometallic intermediates are powerful tools for creating new carbon-carbon bonds.

Furthermore, the bromine atom can be involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which would pair the acenaphthene unit with an aryl or vinyl group from a boronic acid derivative in the presence of a palladium catalyst.

| Reagent | Product Functional Group | Reaction Type |

| KCN | Nitrile (-CN) | Nucleophilic Substitution |

| NaOR | Ether (-OR) | Nucleophilic Substitution |

| Mg | Grignard Reagent (-MgBr) | Organometallic Formation |

| ArB(OH)₂, Pd catalyst | Aryl group (-Ar) | Suzuki-Miyaura Coupling |

| NaN₃ | Azide (-N₃) | Nucleophilic Substitution |

Rational Design and Synthesis of 1 Bromo Acenaphthene Derived Molecular Architectures

Access to Complex Polycyclic Aromatic Systems

1-Bromo-acenaphthene serves as a important building block for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), a class of molecules with significant interest in materials science and organic electronics. rsc.orgnih.gov The bromine atom on the acenaphthene (B1664957) core provides a reactive handle for various cross-coupling reactions, enabling the construction of larger, more intricate aromatic systems. cymitquimica.com

One of the primary methods to achieve this is through transition metal-catalyzed reactions. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are employed to couple this compound with arylboronic acids or esters. mdpi.com This methodology facilitates the formation of carbon-carbon bonds, leading to the extension of the π-conjugated system. Similarly, other cross-coupling reactions like the Negishi and Sonogashira couplings have been utilized to introduce diverse aryl and alkynyl groups, respectively, onto the acenaphthene framework. mdpi.com

Furthermore, intramolecular C-H arylation reactions following an initial intermolecular coupling can lead to the formation of fused ring systems. beilstein-journals.org This cascade approach, often catalyzed by palladium, allows for the efficient construction of acenaphthene-fused heteroarenes, which are valuable in the development of novel organic materials. beilstein-journals.org The synthesis of these complex structures is often a multi-step process that can begin with the functionalization of the acenaphthene core. nih.gov The strategic introduction of bromine at the 1-position is a key step that unlocks a wide array of subsequent chemical transformations for building elaborate polycyclic architectures.

Functionalization of the Acenaphthene Core for Material Science Applications

The functionalization of the acenaphthene core, facilitated by the presence of a bromine atom in this compound, is a cornerstone for developing advanced materials with tailored properties. researchgate.netontosight.ai The versatility of the bromo-group allows for its conversion into a wide range of functional groups, thereby tuning the electronic and photophysical characteristics of the resulting molecules. cymitquimica.com This has led to the development of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

The introduction of different substituents onto the acenaphthene skeleton can significantly alter its properties. For example, the incorporation of electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for designing efficient charge-transporting materials. acs.org

Precursors for Chromophores and Fluorescent Dyes

This compound is a valuable precursor in the synthesis of chromophores and fluorescent dyes. researchgate.netresearchgate.net The acenaphthene unit, when incorporated into larger conjugated systems, can give rise to molecules with interesting photophysical properties, including strong absorption and emission in the visible region of the electromagnetic spectrum. researchgate.net

The synthesis of such dyes often involves the use of this compound in cross-coupling reactions to introduce various aryl or heteroaryl groups that extend the π-conjugation. researchgate.netnih.gov For example, Sonogashira coupling reactions can be used to attach acetylenic π-bridges, which are then further functionalized to create donor-π-acceptor (D-π-A) architectures. researchgate.netnih.gov These D-π-A systems are particularly relevant for applications in dye-sensitized solar cells (DSSCs), where the chromophore plays a crucial role in light harvesting and charge separation. researchgate.netnih.gov

The strategic placement of different functional groups on the acenaphthene core allows for the fine-tuning of the absorption and emission wavelengths of the resulting dyes. This tunability is essential for designing materials with specific colors and for applications that require emission in a particular region of the spectrum, such as deep-red to near-infrared emitting materials. acs.org

Table 1: Examples of Acenaphthene-Based Dyes and their Properties

| Dye Structure | π-Bridge | Absorption Max (nm) | Emission Max (nm) | Application |

| D-Acenaphthene-A | Phenyl | 450 | 550 | DSSC |

| D-Acenaphthene-A | Thiophene | 475 | 580 | DSSC |

| D-Acenaphthene-A | Benzotriazole | 500 | 610 | DSSC |

Note: This table is a representative example and the exact values can vary based on the specific donor (D) and acceptor (A) groups used.

Ligands for Transition Metal Catalysis (e.g., N-Heterocyclic Carbenes)

The acenaphthene scaffold has proven to be a valuable platform for the design of ligands for transition metal catalysis, particularly N-heterocyclic carbenes (NHCs). mdpi.comresearchgate.net NHCs are a class of ligands that have revolutionized the field of catalysis due to their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. mdpi.comresearchgate.netdntb.gov.ua

The synthesis of acenaphthene-based NHC ligands often starts from acenaphthenequinone (B41937) or its derivatives. mdpi.com The rigid backbone of the acenaphthene unit provides steric bulk and stability to the resulting metal complexes. mdpi.comresearchgate.net The electronic properties of the NHC ligand can be tuned by introducing substituents on the acenaphthene core, which in turn influences the catalytic activity of the metal center. mdpi.com

Acenaphthene-fused NHC metal complexes have shown significant promise in a variety of catalytic transformations, including cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. mdpi.com These catalysts have demonstrated high efficiency and selectivity in the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The development of chiral acenaphthene-based NHC ligands has also opened up possibilities for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. mdpi.comresearchgate.net

Synthesis of Bio-inspired and Bio-relevant Molecular Scaffolds

The acenaphthene framework, accessible through derivatives like this compound, has been utilized in the synthesis of molecular scaffolds with potential biological relevance. researchgate.net The unique structural and electronic properties of the acenaphthene core make it an attractive building block for designing molecules that can interact with biological targets. researchgate.net

The functionalization of the acenaphthene skeleton allows for the introduction of various pharmacophores and bioactive moieties. researchgate.net For instance, the synthesis of novel acenaphthene derivatives has been explored for their potential as antitumor agents. researchgate.net These synthetic efforts often involve the modification of the acenaphthene core to create molecules with specific shapes and electronic properties that can lead to desired biological activities. researchgate.net

While the direct biological applications of this compound itself are not the primary focus, its role as a key intermediate enables the construction of a diverse range of complex molecules. These molecules can then be screened for various biological activities, contributing to the discovery of new therapeutic agents. ontosight.ai

Regioselective and Stereoselective Derivatization Strategies

The derivatization of this compound often requires precise control over the regioselectivity and stereoselectivity of the reactions. masterorganicchemistry.comkhanacademy.org Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. masterorganicchemistry.commasterorganicchemistry.comslideshare.net

In the context of this compound, regioselectivity is crucial when introducing additional substituents onto the acenaphthene ring. The existing bromine atom can influence the position of subsequent electrophilic or nucleophilic attacks. cymitquimica.com For example, in electrophilic aromatic substitution reactions, the directing effects of the bromo group and the acenaphthene ring system will determine the position of the incoming electrophile. acs.org

Stereoselectivity becomes important when creating chiral centers during the derivatization process. This is particularly relevant in the synthesis of chiral ligands for asymmetric catalysis, where the stereochemistry of the ligand determines the enantioselectivity of the catalyzed reaction. mdpi.com The development of stereoselective synthetic methods is essential for obtaining enantiomerically pure acenaphthene derivatives. masterorganicchemistry.com

Various strategies are employed to achieve high levels of regio- and stereoselectivity. These include the use of specific catalysts, chiral auxiliaries, and carefully controlled reaction conditions. mdpi.comyoutube.com The choice of solvent and temperature can also play a significant role in influencing the selectivity of a reaction. youtube.com Understanding the underlying reaction mechanisms is key to developing effective strategies for the selective derivatization of this compound and related compounds. khanacademy.org

Computational and Theoretical Chemistry Studies of 1 Bromo Acenaphthene

Electronic Structure and Reactivity Profiling

The electronic structure of a molecule dictates its physical and chemical behavior. For 1-bromo-acenaphthene, computational models are employed to map its electron density distribution and predict its reactivity towards other chemical species.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the reactive sites of a molecule by analyzing its electron density map. DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311+G(2d,p)), provide insights into structural and electronic properties. thieme-connect.comresearchgate.net

For acenaphthene (B1664957) derivatives, DFT calculations have been successfully used to determine optimized geometries, electronic properties, and predict non-linear optical (NLO) properties. researchgate.net Although specific DFT studies solely on this compound are not extensively detailed in the provided results, the methodology is well-established for similar compounds. For instance, in related brominated aromatic compounds, DFT has been used to calculate vibrational frequencies and analyze molecular geometry. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy gap between HOMO and LUMO provides information about the molecule's stability and reactivity. Time-dependent DFT (TD-DFT) is often employed to calculate these frontier molecular orbitals and predict electronic transitions. mdpi.comacs.org

Table 1: Representative DFT Calculation Parameters for Aromatic Compounds

| Parameter | Typical Value/Method | Significance |

| Functional | B3LYP thieme-connect.comresearchgate.net | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. |

| Basis Set | 6-311+G(d,p) thieme-connect.comresearchgate.net | Describes the atomic orbitals used in the calculation, with polarization and diffuse functions for better accuracy. |

| Properties Calculated | Optimized Geometry, Electronic Properties (HOMO, LUMO), Vibrational Frequencies researchgate.netresearchgate.net | Provides fundamental information about the molecule's structure, stability, and spectroscopic characteristics. |

This table is a generalized representation based on common practices for similar molecules and is for illustrative purposes.

Natural Bonding Orbital (NBO) analysis is a technique used to study charge distribution, hyperconjugative interactions, and bonding within a molecule. mdpi.comconicet.gov.ar It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.de This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding intramolecular delocalization and stability. conicet.gov.arresearchgate.net

The analysis involves calculating the second-order perturbation energy, E(2), which estimates the energetic importance of these interactions. mdpi.com For a molecule like this compound, NBO analysis would reveal the nature of the C-Br bond, the charge distribution across the acenaphthene skeleton, and any significant intramolecular interactions that influence its reactivity.

Table 2: Key Outputs of NBO Analysis

| NBO Output | Description | Relevance to this compound |

| Natural Atomic Charges | Provides the charge distribution on each atom. conicet.gov.ar | Helps identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. |

| Bond Orders | Characterizes the type and strength of chemical bonds. researchgate.net | Determines the nature of the C-Br bond and the aromatic system. |

| Hyperconjugative Interactions (E(2)) | Quantifies the stabilization energy from electron delocalization between filled and empty orbitals. mdpi.com | Explains the stability of certain conformations and the influence of the bromine substituent on the aromatic ring. |

This table illustrates the typical information obtained from an NBO analysis.

Elucidation of Reaction Mechanisms via Quantum Chemical Modeling

Quantum chemical modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and intermediates. diva-portal.org This approach provides a mechanistic understanding at the molecular level that can be difficult to obtain through experimental means alone.

For reactions involving acenaphthene and its derivatives, quantum chemical methods have been used to investigate reaction kinetics and mechanisms. For example, the reaction of 1-naphthyl radicals with acetylene (B1199291) to form acenaphthylene (B141429) has been studied using quantum chemical calculations to determine rate constants and model the reaction kinetics. researchgate.netrsc.org These studies often involve constructing a detailed kinetic scheme with multiple elementary steps and comparing the calculated product yields with experimental data. researchgate.net

In the context of this compound, quantum chemical modeling could be used to explore various reactions, such as nucleophilic substitution at the C-Br bond or electrophilic addition to the aromatic rings. By calculating the energy barriers for different proposed pathways, the most favorable reaction mechanism can be identified. diva-portal.org

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods are widely used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are essential for the characterization of chemical compounds. researchgate.net These predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized molecule.

For instance, DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule, which can then be compared with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated to assist in the assignment of experimental NMR data.

Advanced Analytical and Spectroscopic Methodologies in 1 Bromo Acenaphthene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 1-bromo-acenaphthene and its reaction products. emerypharma.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the chemical environment of individual protons and carbon atoms, their connectivity, and the number of attached protons. emerypharma.comlibretexts.org

In the ¹H NMR spectrum of this compound, the protons on the acenaphthene (B1664957) core exhibit characteristic chemical shifts. For instance, the bridgehead methylene (B1212753) protons (CH₂) typically appear as a singlet, while the aromatic protons resonate as a multiplet in the downfield region. The introduction of a bromine atom at the 1-position causes a notable deshielding effect on the adjacent protons, leading to a downfield shift of their signals.

¹³C NMR spectroscopy is equally crucial for confirming the structure. The carbon atom bonded to the bromine (C1) is significantly deshielded, resulting in a characteristic downfield chemical shift. Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning all proton and carbon signals and establishing the connectivity within the molecule. emerypharma.com

Mechanistic studies of reactions involving this compound also heavily rely on NMR. rsc.orgacs.org By acquiring NMR spectra at different time intervals during a reaction, researchers can monitor the disappearance of starting materials and the appearance of intermediates and final products. acs.org This allows for the elucidation of reaction pathways and the identification of transient species. For example, in studies of bromination reactions, NMR can help determine the regioselectivity of the substitution. rsc.org Furthermore, variable temperature NMR studies can provide insights into dynamic processes, such as conformational changes or fluxional behavior in complex molecules derived from this compound. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Acenaphthene Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5,6-Dichloroacenaphthylen-1(2H)-one | CDCl₃ | 7.87 (d, 1H), 7.81 (d, 1H), 7.70 (d, 1H), 7.40 (d, 1H), 3.80 (s, 2H) | Not Reported | rsc.org |

| 5,6-Dibromoacenaphthylen-1(2H)-one | CDCl₃ | 8.12 (d, 1H), 8.01 (d, 1H), 7.93 (d, 1H), 7.77 (d, 1H), 3.78 (s, 2H) | Not Reported | rsc.org |

| 5-(3,5-di-tert-butylphenyl)acenaphthylene-1,2-dione | CDCl₃ | 8.40 (d, 1H), 8.19 (d, 1H), 8.13 (d, 1H), 7.87 – 7.76 (m, 2H), 7.60 (s, 1H), 7.43 (s, 2H), 1.41 (s, 18H) | 188.92, 188.01, 151.67, 147.81, 146.94, 137.48, 131.98, 129.77, 129.13, 128.95, 128.52, 127.68, 123.93, 123.03, 122.34, 122.10, 35.22, 31.64 | rsc.org |

| N-(4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-yl) acetamide | CDCl₃ | 1.73 (s, 3H), 3.44 (s, 4H), 7.13 (s, 1H), 7.33 (dd, 2H), 7.47 (q, 1H), 7.72 (d, 1H), 8.09 (d, 1H), 10.70 (s, 1H) | Not Reported | nih.gov |

Mass Spectrometry (MS) for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound and its derivatives, providing crucial information about their molecular weight and elemental composition. libretexts.org The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) results in a distinctive M+2 peak in the mass spectrum, which is a clear indicator of the presence of a single bromine atom in the molecule. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of this compound and its reaction products with a high degree of confidence. This capability is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is frequently used to confirm the identity of newly synthesized compounds and to analyze complex reaction mixtures. rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.govepa.gov It is widely used for the analysis of volatile and semi-volatile compounds, making it well-suited for the study of this compound and many of its derivatives. epa.gov In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. gcms.cz The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. rsc.org GC-MS is particularly useful for identifying and quantifying the components of complex reaction mixtures, detecting impurities, and monitoring the progress of reactions. osti.govnotulaebotanicae.ro

Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile or thermally labile derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. nih.govradixweb.net LC-MS separates compounds in a liquid mobile phase based on their interactions with a stationary phase, and the separated components are then introduced into the mass spectrometer for detection. diva-portal.orgresearchgate.net This technique is highly versatile and can be used to analyze a wide range of compounds, including those that are not amenable to GC-MS analysis. nih.govdiva-portal.org LC-MS is frequently employed in the analysis of complex biological samples and in the characterization of high molecular weight derivatives of this compound. nih.gov

Table 2: Mass Spectrometry Data for Selected Acenaphthene Derivatives

| Compound | Ionization Method | m/z [M+H]⁺ (Observed) | m/z (Calculated) | Reference |

| This compound | HRMS | 229.97 | Not Specified | |

| 5,6-Dichloroacenaphthylen-1(2H)-one | HRMS (APCI) | 234.9719 [M⁻] | 234.9723 | rsc.org |

| 5,6-Dibromoacenaphthylen-1(2H)-one | HRMS | 322.8716 [M⁻] | 322.8713 | rsc.org |

| 5-(3,5-di-tert-butylphenyl)acenaphthylene-1,2-dione | HRMS (ESI) | 371.1989 | 371.2005 | rsc.org |

| N-(4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-yl) acetamide | LC-MS | 295.4 | Not Specified | nih.gov |

| N-(4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-yl)benzamide | LC-MS | 357.4 | Not Specified | nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.orgresearchgate.netresearchgate.net For this compound and its derivatives, single-crystal X-ray diffraction analysis can provide definitive proof of structure, including bond lengths, bond angles, and torsion angles. researchgate.netjmolbiochem.comscienceasia.org This information is crucial for confirming the regiochemistry and stereochemistry of reaction products, which can be challenging to determine by spectroscopic methods alone. cdnsciencepub.com

The crystal structure of a molecule reveals important details about intermolecular interactions, such as π-π stacking and halogen bonding, which govern the packing of molecules in the crystal lattice. researchgate.net These interactions can significantly influence the physical properties of the material. In the context of materials science, where acenaphthene derivatives are explored for their electronic properties, understanding the solid-state packing is of paramount importance. rsc.orgresearchgate.net For example, the crystal structure of 5,6-dibromoacenaphthene has been determined from X-ray powder diffraction data. scienceasia.org

Advanced Chromatographic Techniques for Separation and Purity Analysis

Advanced chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. diva-portal.orgasianpubs.orggoogle.com Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, is a standard method for purifying crude reaction products. nih.gov The choice of eluent is critical for achieving good separation of the desired product from byproducts and unreacted starting materials. asianpubs.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the analysis and purification of this compound and its derivatives. google.com By selecting the appropriate stationary phase (e.g., normal-phase or reversed-phase) and mobile phase composition, it is possible to achieve excellent separation of complex mixtures. diva-portal.org HPLC with a UV detector is a common method for assessing the purity of synthesized compounds.

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile compounds. nist.govnist.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both qualitative and quantitative information about the components of a sample. epa.govnih.gov It is particularly useful for monitoring the progress of reactions and for detecting volatile impurities. osti.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. primescholars.com It is frequently recommended for assessing the purity of this compound. The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates for the various components and leading to their separation as they flow out of the column. vscht.cz

In the context of PAHs and their derivatives, HPLC methods are well-established. primescholars.commdpi.com Reversed-phase chromatography is the most common approach, where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. primescholars.comvscht.cz A gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate a wide range of PAHs with varying hydrophobicities within a single analytical run. primescholars.comresearchgate.net

Detection is a critical aspect of the HPLC analysis of PAHs. Ultraviolet-Diode Array Detectors (UV-DAD) are commonly used, as PAHs exhibit strong UV absorbance. primescholars.comresearchgate.net For enhanced sensitivity and selectivity, fluorescence detectors are employed. More advanced systems couple HPLC with tandem mass spectrometry (LC-MS/MS), which provides structural information, enabling confident identification and quantification even at trace levels. sciex.com While specific studies focusing exclusively on this compound are not prevalent in the provided results, the methodologies validated for the 16 priority PAHs are directly applicable. primescholars.comresearchgate.net

Table 1: Typical HPLC Parameters for the Analysis of Polycyclic Aromatic Hydrocarbons and Derivatives

| Parameter | Description |

| Column | Reversed-phase, such as Supelcosil™ LC-PAH (25cm x 4.6 mm, 5 µm) or Inertsil ODS-P HP (250 x 2.1 mm, 3 µm). primescholars.comsciex.com |

| Mobile Phase | Gradient elution using Acetonitrile and Water. primescholars.comresearchgate.netsciex.com |

| Flow Rate | Typically 1.0 mL/min. primescholars.com |

| Column Temperature | Maintained at a constant temperature, for example, 30°C. primescholars.com |

| Injection Volume | 20 µL. primescholars.com |

| Detection | UV-Diode Array Detector (UV-DAD) or Mass Spectrometry (MS). primescholars.comresearchgate.net |

Two-Dimensional Gas Chromatography (GCxGC)

For highly complex mixtures containing numerous isomers and structurally related compounds, such as those found in environmental samples, one-dimensional gas chromatography may not provide sufficient resolution. gcms.cz Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power and sensitivity. sepsolve.com This technique employs two different capillary columns connected by a modulator. sepsolve.com The entire effluent from the first-dimension column is continuously trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. gcms.czsepsolve.com

The key to GCxGC is the use of two columns with different stationary phase selectivities (e.g., a non-polar primary column and a polar or shape-selective secondary column). sepsolve.com This allows for the separation of compounds based on two independent properties, such as volatility and polarity. The result is a structured, two-dimensional chromatogram (a contour plot) where chemically similar compounds tend to appear in specific regions, aiding in identification. gcms.cz This enhanced separation resolves co-eluting peaks from a one-dimensional analysis, revealing minor components that would otherwise be hidden under larger peaks. sepsolve.com

GCxGC is particularly well-suited for the analysis of halogenated PAHs like this compound. Research has demonstrated the successful separation of complex mixtures containing chloro- and bromo-PAHs using GCxGC coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS). researchgate.netnih.gov This combination provides the high resolving power of GCxGC with the rapid, full-spectrum acquisition of TOFMS, which is necessary to characterize the very narrow peaks (often less than 100 milliseconds wide) produced in the second dimension. gcms.cz The technique allows for the detection of non-targeted halogenated contaminants that might be obscured in a 1D analysis and can simplify sample preparation by chromatographically removing interferences. gcms.czazom.comazom.com One study successfully used a GCxGC-TOFMS system to separate and detect 97 different PAHs, including parent, alkyl-, nitro-, oxy-, thio-, chloro-, and bromo-PAHs, in a single run. researchgate.netnih.gov

Table 2: Representative GCxGC System Configuration for Halogenated PAH Analysis

| Component | Description |

| System | Comprehensive Two-Dimensional Gas Chromatograph (GCxGC). gcms.cz |

| First Dimension Column (¹D) | Typically a non-polar phase, e.g., Rxi-5ms (30m x 0.25mm x 0.25µm). dioxin20xx.org |

| Second Dimension Column (²D) | A different selectivity phase, e.g., Rtx-17ms (0.79m x 0.10mm x 0.10µm). dioxin20xx.org |

| Modulator | Thermal or cryogenic modulator to trap and re-inject effluent from the ¹D to the ²D column. sepsolve.com |

| Detector | Time-of-Flight Mass Spectrometer (TOFMS) or micro-Electron Capture Detector (µECD). gcms.czresearchgate.net |

| Application | Separation of complex mixtures of PAHs, including halogenated congeners, from environmental matrices. researchgate.netnih.gov |

Emerging Research Directions and Future Prospects for 1 Bromo Acenaphthene Chemistry

Development of Novel Catalytic Transformations

The carbon-bromine bond in 1-bromo-acenaphthene is a prime target for catalytic activation, particularly through transition-metal catalysis. Palladium-catalyzed cross-coupling reactions have been a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds, and their application to acenaphthene (B1664957) derivatives is an active area of research. researchgate.netnih.gov

Emerging research is focused on developing novel palladium-catalyzed transformations that offer greater efficiency and selectivity. For instance, conditions are being optimized for the C1-arylation of acenaphthylene (B141429) using aryl bromides, demonstrating high selectivity for mono-arylated products. researchgate.net These reactions often employ palladium catalysts in conjunction with specific ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), which can influence the reaction's outcome and efficiency. researchgate.net The development of catalyst systems like Pd(OAc)₂/PPh₃ is crucial for facilitating intramolecular Heck reactions, enabling the synthesis of complex polycyclic systems from bromo-diene precursors. divyarasayan.org

Beyond standard cross-coupling, research is venturing into more complex cascade reactions. These processes, often initiated by the oxidative addition of a palladium(0) species to the C-Br bond, can trigger a sequence of intramolecular events, such as carbopalladation, to rapidly build molecular complexity. mdpi.com A significant future direction is the discovery of catalysts that can perform these transformations under milder conditions, with lower catalyst loadings, and with enhanced functional group tolerance, thereby expanding the synthetic utility of this compound. The development of ligands derived from the acenaphthene scaffold itself, such as BIAN-NHC (bis(imino)acenaphthene N-heterocyclic carbene) ligands, represents a promising strategy to enhance the catalytic activity and stability of transition metal complexes for these challenging reactions. mdpi.comresearchgate.net

| Reaction Type | Catalyst System | Reactant(s) | Product Type | Reference |

|---|---|---|---|---|

| Direct C1-Arylation | Palladium-based | Acenaphthylene, Aryl bromides | C1-arylated acenaphthylenes | researchgate.net |

| Suzuki-Miyaura / C-H Arylation Cascade | Pd(dppf)Cl₂·CH₂Cl₂ | 1,8-Dihalonaphthalenes, Heteroarylboronic acids | Acenaphthylene-fused heteroarenes | beilstein-journals.org |

| Buchwald-Hartwig Amination | [Pd₂(dba)₃]/BINAP, NaOtBu | Alkenyl bromides, Amines | Enamines and Imines | researchgate.net |

| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃ | Bromo-diene substrates | Fused cyclopentane (B165970) rings | divyarasayan.org |

Exploration of New Synthetic Applications

The synthetic utility of this compound extends far beyond simple coupling reactions. It serves as a key intermediate in the construction of elaborate molecular architectures, including fused heterocyclic systems and complex polycyclic aromatic hydrocarbons (PAHs).

A significant area of exploration is the synthesis of acenaphthylene-fused heteroarenes. For example, this compound and its derivatives are critical starting materials for synthesizing acenaphtho[1,2-b]thiophene and acenaphtho[1,2-c]thiophene structures. rsc.orgmdpi.com These syntheses can involve multi-step sequences, such as the reaction of acenaphthenequinone (B41937) with reagents like dimethyl 2,2'-thiodiacetate, followed by transformations of the resulting ester. rsc.org Palladium-catalyzed cascade reactions, starting from precursors like 1,8-dihalonaphthalenes (which can be conceptually linked to the acenaphthene core), have been developed to afford a wide variety of acenaphthylene-fused heteroarenes, including those containing thiophene, furan, pyrazole, and pyridine (B92270) rings. beilstein-journals.orgbeilstein-journals.org

Another emerging application is the use of this compound in the synthesis of natural products and their analogues. The acenaphthene framework is a precursor to the 1,8-naphthalic anhydride (B1165640) core found in several biologically active compounds. rsc.orgmpg.de Synthetic strategies often involve the substitution and subsequent oxidation of the acenaphthene ring system. For instance, the synthesis of phenylnaphthalic anhydrides, which exhibit cytotoxic properties, starts from acenaphthene and involves steps like bromination to introduce reactive handles for further functionalization. mpg.de The development of tele-elimination reactions, a rare transformation where molecular fragments are cleaved from non-adjacent positions, has provided a novel synthetic route from substituted bromo-acenaphthenes to acenaphthylene systems. beilstein-journals.org

| Starting Material | Key Reagents/Reaction | Synthesized Product Class | Reference |

|---|---|---|---|

| Acenaphthenequinone | Dimethyl 2,2'-thiodiacetate, NaOMe | Acenaphtho[1,2-c]thiophene derivatives | rsc.org |

| 1,8-Diiodonaphthalene | Thiophene-3-ylboronic acid, Pd-catalyst | Acenaphtho[1,2-b]thiophene | beilstein-journals.orgbeilstein-journals.org |

| 5,6-Dibromoacenaphthene | Suzuki coupling, Oxidation | Phenyl-1,8-naphthalic anhydrides | mpg.de |

| 5,8-Dibromodipyridoacenaphthene | Pyrrolidine or NaOEt (tele-elimination) | Dipyridoacenaphthylene | beilstein-journals.org |

Integration with Flow Chemistry and Automated Synthesis

The fine chemical and pharmaceutical industries are increasingly adopting continuous-flow manufacturing and automated synthesis to improve efficiency, safety, and reproducibility. While specific research on this compound in flow systems is still nascent, the principles of flow chemistry are highly applicable to its reactions. The reactivity of bromo-aromatic and bromo-alkenyl compounds in flow reactors provides a strong precedent.

For example, photo-flow protocols have been successfully established for the bromoallylation of alkynes and alkenes, significantly shortening reaction times compared to batch processes. arkat-usa.org Such systems, which utilize UV-LED irradiation, could potentially be adapted for radical reactions involving this compound. The precise control over reaction parameters like temperature, pressure, and residence time offered by flow reactors is particularly advantageous for managing highly exothermic or fast reactions, which are common in organometallic catalysis involving aryl bromides. mdpi.com

Future prospects lie in translating the palladium-catalyzed cross-coupling reactions of this compound into continuous-flow processes. This would involve the development of immobilized catalysts or homogeneous catalysts that are stable under flow conditions. Automated synthesis platforms, which can rapidly screen reaction conditions and build molecular libraries, could be employed to accelerate the discovery of new applications for this compound, particularly in the synthesis of analogues for structure-activity relationship (SAR) studies. nih.gov The integration of flow chemistry with these automated systems represents a powerful future direction for maximizing the synthetic potential of this versatile building block.

Interdisciplinary Research with Materials Science and Chemical Biology

The rigid, planar, and π-conjugated system of the acenaphthene core makes this compound a highly attractive precursor for interdisciplinary research, particularly in materials science and chemical biology.

In materials science , this compound serves as a key building block for advanced organic materials. Its derivatives are used to construct larger polycyclic aromatic hydrocarbons (PAHs) and acenaphthylene-imide-fused systems, which are investigated for their electronic and photophysical properties. researchgate.netresearchgate.net These materials are promising candidates for applications in organic electronics, such as n-type organic semiconductors for transistors. researchgate.net The bromine atom provides a reactive site for elaboration via cross-coupling reactions, allowing for the precise tuning of the electronic properties (e.g., HOMO-LUMO gap) of the final material. cymitquimica.comacs.org Furthermore, the acenaphthene scaffold can be incorporated into supramolecular structures, where noncovalent interactions like chalcogen bonding can direct the assembly of materials with unique properties. rsc.org

In chemical biology , the acenaphthene moiety is present in various scaffolds with interesting biological activities. This compound can be a starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. For example, naphthalene (B1677914) sulfonamide scaffolds, which can be accessed from bromo-naphthalene precursors through palladium-catalyzed reactions, have been identified as antagonists for the human CC chemokine receptor 8 (CCR8), a target relevant to immunology. nih.gov Similarly, the naphthalimide core, accessible from acenaphthene precursors, is a privileged structure in medicinal chemistry, with analogues being investigated for various biological activities. rsc.org The future in this area will likely involve using this compound to create diverse molecular probes and drug candidates, leveraging modern synthetic methods to explore new regions of chemical space.

| Field | Application/Compound Class | Key Feature Derived from Acenaphthene | Reference |

|---|---|---|---|

| Materials Science | n-Type Organic Semiconductors | π-conjugated acenaphthylene-imide framework | researchgate.net |

| Materials Science | Fluorescent PAHs | Rigid, planar aromatic core for tuning optical gaps | researchgate.netcymitquimica.com |

| Chemical Biology | CCR8 Receptor Antagonists | Naphthalene sulfonamide scaffold | nih.gov |

| Chemical Biology | Bioactive Naphthalimide Analogues | 1,8-Naphthalic anhydride/imide core | rsc.org |

Historical Perspectives and Evolution of Research in 1 Bromo Acenaphthene Chemistry

Early Synthetic Approaches and Methodological Foundations

The initial preparation of 1-bromo-acenaphthene was rooted in the classical methods of electrophilic aromatic substitution, a cornerstone of organic chemistry established in the 19th century. The foundational approach to synthesizing this compound involves the direct bromination of acenaphthene (B1664957). This method leverages the reactivity of the acenaphthene ring system towards electrophiles.

Early methodologies typically employed molecular bromine (Br₂) as the brominating agent. The reaction proceeds through an electrophilic aromatic substitution (EAS) mechanism, where the bromine molecule is polarized, and the electrophilic bromine atom attacks the electron-rich aromatic ring of acenaphthene. The choice of solvent and reaction conditions was found to be crucial in directing the outcome of the reaction and minimizing the formation of poly-brominated byproducts. Common solvents used in these early preparations included carbon tetrachloride and acetic acid.

Another significant early reagent for this transformation is N-bromosuccinimide (NBS). The use of NBS provided a milder and often more selective method for bromination compared to molecular bromine, reducing the potential for over-bromination and side reactions. These early synthetic routes, while effective, often required careful control of reaction conditions to achieve the desired mono-brominated product with reasonable purity and yield. The foundational work on the bromination of aromatic compounds, including naphthalene (B1677914) derivatives, provided the essential framework for these early syntheses of this compound.

Development of Modern Methodologies and Mechanistic Understanding

The progression of synthetic organic chemistry has led to the development of more refined and efficient methods for the preparation of this compound, alongside a deeper mechanistic understanding of the bromination process. While direct bromination remains a viable method, modern approaches often prioritize higher selectivity, milder reaction conditions, and greater functional group tolerance.

Modern synthetic strategies for the synthesis of this compound and its derivatives have benefited from the advent of new reagents and catalysts. For instance, the development of various brominating agents beyond Br₂ and NBS has provided chemists with a broader toolkit to achieve specific outcomes. Furthermore, the use of Lewis acid catalysts in conjunction with brominating agents can enhance the electrophilicity of the bromine source, leading to more efficient reactions.

A significant advancement in the broader field of organic synthesis that has impacted the chemistry of this compound is the development of palladium-catalyzed cross-coupling reactions. beilstein-journals.org While not a direct synthesis of this compound, these methods highlight its importance as a key synthetic intermediate. Modern research often focuses on the utility of this compound as a building block for more complex molecules, such as those used in materials science and medicinal chemistry.

The mechanistic understanding of the bromination of acenaphthene has also evolved. The fundamental electrophilic aromatic substitution mechanism is now viewed with greater nuance, thanks to computational chemistry. Density Functional Theory (DFT) calculations have been employed to model the reaction pathway and predict the regioselectivity of the bromination. These computational studies help to rationalize the observed product distribution by analyzing the electron density of the acenaphthene nucleus and the stability of the reaction intermediates. This deeper mechanistic insight allows for more precise control over the synthesis of this compound and other substituted acenaphthene derivatives.

Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉Br |

| Molecular Weight | 233.11 g/mol |

| Appearance | Solid |

| CAS Number | 13634446 |

| Spectroscopic Data | Description |

| ¹H NMR | Spectrum shows characteristic peaks for the aromatic and aliphatic protons of the acenaphthene core, with shifts influenced by the bromine substituent. |

| ¹³C NMR | Spectrum displays the expected number of carbon signals for the this compound structure. |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak corresponding to the mass of this compound, as well as characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits absorption bands corresponding to the C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic rings and the C-Br bond. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-Bromo-acenaphthene, and what factors influence reaction efficiency?

- Methodological Answer : The bromination of acenaphthene typically employs electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., FeBr₃) or under UV light. Solvent choice (e.g., CCl₄, CHCl₃) and temperature control (0–25°C) are critical to minimize di-bromination byproducts. Reaction progress can be monitored via TLC, with purification achieved through column chromatography using silica gel and non-polar solvents. Yield optimization requires balancing stoichiometry and reaction time .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, while gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic shifts for the brominated position (e.g., deshielding in ¹H NMR). Melting point analysis and elemental analysis (C, H, Br) further validate purity. Cross-referencing data with primary literature ensures consistency .

Advanced Research Questions

Q. How can researchers optimize regioselective bromination of acenaphthene to favor this compound over other isomers?

- Methodological Answer : Regioselectivity can be enhanced through steric and electronic control. Using bulky directing groups or Lewis acids (e.g., AlCl₃) may direct bromination to the less hindered position. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps. Experimental validation involves comparing reaction outcomes under varying conditions (e.g., solvent polarity, catalyst loading) and characterizing products via X-ray crystallography to confirm regiochemistry .

Q. What strategies resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer : Contradictions in spectral data often arise from impurities or solvent effects. Researchers should:

- Reproduce experiments using protocols from primary sources .

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare data with structurally similar compounds (e.g., 1-Bromo-2-methylnaphthalene ) to identify anomalous peaks.

- Collaborate with analytical facilities for high-resolution MS or X-ray analysis to confirm assignments.

Q. How should stability studies be designed to assess this compound’s degradation under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors (light, heat, humidity) in controlled environments. Use HPLC to quantify degradation products over time. Compare results with Arrhenius equation predictions to extrapolate shelf-life. For long-term storage, recommend inert atmospheres (N₂ or Ar), amber glass vials, and temperatures below –20°C. Document findings using standardized protocols (e.g., ICH guidelines) .

Methodological Considerations

- Experimental Design : Align objectives with milestones (e.g., synthesis → characterization → application testing) and allocate tasks based on team expertise .

- Ethical Practices : Properly cite primary sources and adhere to safety protocols for handling brominated compounds (e.g., toxicity assessments, waste disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.